molecular formula C12H20O3 B14580649 1-Oxacyclotridecane-2,3-dione CAS No. 61127-95-5

1-Oxacyclotridecane-2,3-dione

Cat. No.: B14580649
CAS No.: 61127-95-5
M. Wt: 212.28 g/mol
InChI Key: HXQYPFXTRCBWNZ-UHFFFAOYSA-N
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Description

1-Oxacyclotridecane-2,3-dione is a cyclic organic compound characterized by a 13-membered ring containing two ketone groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxacyclotridecane-2,3-dione can be synthesized through several methods. One common approach involves the cyclization of linear precursors under acidic or basic conditions. For instance, the reaction of a dicarboxylic acid with a diol in the presence of a dehydrating agent can lead to the formation of the desired cyclic diketone .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions. These processes often utilize catalysts to enhance the reaction rate and yield. The use of continuous flow reactors can also improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Oxacyclotridecane-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-Oxacyclotridecane-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with specific biological targets.

    Industry: The compound is used in the production of polymers and other materials with unique properties

Mechanism of Action

The mechanism by which 1-Oxacyclotridecane-2,3-dione exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 1-Oxacyclotridecane-2,3-dione is unique due to its larger ring size, which imparts different chemical and physical properties compared to smaller cyclic diketones.

Properties

CAS No.

61127-95-5

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

oxacyclotridecane-2,3-dione

InChI

InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-15-12(11)14/h1-10H2

InChI Key

HXQYPFXTRCBWNZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCOC(=O)C(=O)CCCC1

Origin of Product

United States

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